![molecular formula C23H20N4O2S B2390661 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide CAS No. 307513-67-3](/img/structure/B2390661.png)
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide
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Overview
Description
2-Aminothiazole derivatives are a class of heterocyclic compounds that have gained attention in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is characterized by a heterocyclic ring system that includes one sulfur and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole derivatives are diverse and depend on the specific derivative and reaction conditions .Scientific Research Applications
Inhibition of Cancer Cell Proliferation: Various 2-aminothiazole analogs exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives interfere with cellular processes critical for cancer cell growth and survival .
Drug Resistance Reversal: Given the challenge of anticancer drug resistance, compounds like 2-aminothiazoles offer hope. They can potentially sensitize drug-resistant cancer cells, enhancing the efficacy of existing chemotherapeutic agents .
Structural Modification for Enhanced Activity: Researchers have explored structural modifications of the 2-aminothiazole scaffold to improve its anticancer properties. By fine-tuning the chemical structure, scientists aim to enhance potency and selectivity .
IGF-1R Tyrosine Kinase Inhibition
Apart from anticancer applications, 2-aminothiazoles have been investigated as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. These derivatives may play a role in targeted cancer therapy by disrupting IGF-1R signaling pathways .
Other Pharmacological Activities
While anticancer research dominates, 2-aminothiazoles also exhibit other pharmacological activities:
Antiviral Properties: Some derivatives possess antiviral activity, making them potential candidates for combating viral infections .
Antimicrobial Effects: Researchers have documented antimicrobial properties, suggesting applications in treating bacterial and fungal infections .
Anticonvulsant and Antidiabetic Potential: The scaffold shows promise in managing epilepsy (anticonvulsant) and diabetes (antidiabetic) through modulation of relevant pathways .
Antihypertensive and Anti-Inflammatory Activities: Certain 2-aminothiazole derivatives exhibit blood pressure-lowering effects (antihypertensive) and anti-inflammatory properties, which could be valuable in related therapeutic contexts .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRDUHSZZERGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide |
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